Ac-YVAD-pNA

Description

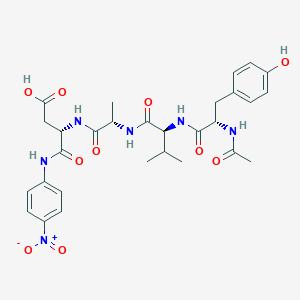

Structure

2D Structure

Properties

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N6O10/c1-15(2)25(34-28(42)22(31-17(4)36)13-18-5-11-21(37)12-6-18)29(43)30-16(3)26(40)33-23(14-24(38)39)27(41)32-19-7-9-20(10-8-19)35(44)45/h5-12,15-16,22-23,25,37H,13-14H2,1-4H3,(H,30,43)(H,31,36)(H,32,41)(H,33,40)(H,34,42)(H,38,39)/t16-,22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPNOCSPPGFBPX-XNHCRPTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440596 | |

| Record name | Ac-YVAD-pNA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149231-66-3 | |

| Record name | Ac-YVAD-pNA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Characterization and Substrate Specificity of Ac Yvad Pna

Caspase-1 as the Primary Target Protease for Ac-YVAD-pNA

This compound is widely recognized and utilized as a selective substrate for caspase-1, an enzyme formerly known as Interleukin-1β Converting Enzyme (ICE). sigmaaldrich.comscbt.comscientificlabs.co.uk Caspase-1 plays a pivotal role in the inflammatory response by processing the precursors of pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β). acs.org The specificity of this compound for caspase-1 makes it an invaluable reagent for investigating inflammasome activation and related signaling cascades. tribioscience.com

The ability of caspase-1 to process this compound is dependent on the enzyme's recognition of the specific amino acid sequence Tyr-Val-Ala-Asp (YVAD). scbt.comcephamls.com Caspases, as a family, are cysteine proteases that characteristically cleave target proteins after an aspartate residue. acs.org The amino acids in the positions preceding the aspartate (P2, P3, and P4) confer specificity, determining which caspases will efficiently bind and cleave the substrate. nih.gov The YVAD sequence is related to the natural cleavage site in pro-IL-1β (YVHD), which is processed by caspase-1. invivogen.com The catalytic cleft of caspases contains a highly conserved, basic pocket that accommodates the acidic aspartate side chain at the P1 position, anchoring the substrate for cleavage. nih.gov The unique YVAD motif facilitates precise binding to the active site of caspase-1, enabling the proteolytic event that liberates the pNA chromophore. scbt.com

The interaction between caspase-1 and this compound can be quantified by its kinetic parameters, which describe the efficiency of the enzymatic reaction. Mechanistic studies have determined the catalytic rate constant (kcat) for the cleavage of this compound by human caspase-1. This value provides a measure of the maximum number of substrate molecules converted to product per enzyme molecule per second.

The data indicates that at 303 K, a single molecule of caspase-1 can cleave 0.78 molecules of the this compound substrate per second. acs.org The specificity of this interaction is further highlighted by studies using related inhibitors, such as Ac-YVAD-cmk, which show a very high affinity for caspase-1. nih.gov

Cross-Reactivity Profiles of this compound

While this compound is considered a primary substrate for caspase-1, it exhibits cross-reactivity with other members of the caspase family, particularly those involved in inflammatory responses. This overlapping specificity is a common feature among caspase substrates. nih.gov

This compound is also recognized and cleaved by caspase-4. scbt.comtribioscience.comscbt.com Both caspase-1 and caspase-4 show a preference for binding and cleaving the YVAD peptide sequence. caymanchem.com This makes this compound a useful tool for probing the activity of either caspase-1 or caspase-4 in various cellular contexts. tribioscience.comscbt.com However, the affinity of the YVAD sequence for caspase-4 is considerably lower than for caspase-1, as demonstrated in studies with analogous inhibitors. nih.gov

In addition to caspase-1 and caspase-4, this compound can serve as a substrate for caspase-5. nih.gov Caspase-4 and caspase-5 are human paralogs of caspase-1. invivogen.com Enzymatic assays have confirmed that caspase-5 can cleave the YVAD sequence. nih.gov The related inhibitor Ac-YVAD-cmk has been shown to inhibit caspase-5, although less potently than it inhibits caspase-1. invivogen.comnih.gov This suggests a functional overlap in substrate recognition among the inflammatory caspases (caspase-1, -4, and -5).

Although sometimes described as highly selective for caspase-1, the cross-reactivity of this compound with caspases-4 and -5 necessitates careful interpretation of results from enzymatic assays. sigmaaldrich.comscientificlabs.co.uknih.gov Comparative studies have been designed to differentiate the activities of various caspases by using a panel of substrates. In such assays, this compound is typically used to measure the combined activity of caspase-1, -4, and -5, while other substrates like Ac-DEVD-pNA are used for executioner caspases (e.g., -3, -7) and Ac-LEHD-pNA for caspase-9. nih.gov

The relative specificity of the YVAD sequence can be inferred from the inhibition constants (Ki) of the irreversible inhibitor Ac-YVAD-cmk for different caspases. A lower Ki value indicates a higher affinity and more potent inhibition. These values clearly demonstrate that the YVAD motif has a much stronger affinity for caspase-1 compared to other caspases.

This data underscores that while this compound is cleaved by several inflammatory caspases, the underlying YVAD sequence has the highest affinity for caspase-1. nih.gov

Methodological Applications of Ac Yvad Pna in Protease Assays

Quantitative Spectrophotometric Detection of Protease Activity

The most common application of Ac-YVAD-pNA is in the quantitative measurement of protease activity through spectrophotometry. This method is favored for its simplicity, sensitivity, and amenability to high-throughput screening.

This compound is a chromogenic substrate specifically designed for caspase-1 and related proteases that recognize the YVAD amino acid sequence. cephamls.com The core principle of the assay lies in the enzymatic cleavage of the peptide bond between the aspartic acid (D) residue and the p-nitroanilide (pNA) moiety. sigmaaldrich.com When this compound is intact, the pNA group is colorless. However, upon cleavage by an active protease, free pNA is released into the solution. sigmaaldrich.com This free pNA has a distinct yellow color and exhibits a strong absorbance at a wavelength of 405 nm. sigmaaldrich.comnih.govscbt.com

The intensity of the yellow color, and thus the absorbance at 405 nm, is directly proportional to the amount of pNA released. This, in turn, is a direct measure of the enzymatic activity of the protease in the sample. researchgate.net By measuring the change in absorbance over time, one can determine the rate of the enzymatic reaction. This colorimetric method provides a continuous and quantitative assessment of protease activity. cephamls.com

Standardized protocols are essential for ensuring the reproducibility and comparability of results obtained from this compound-based assays. A typical protocol involves the following key steps:

Preparation of Reagents : This includes preparing a stock solution of this compound, typically dissolved in a solvent like DMSO, and a reaction buffer. The reaction buffer usually contains buffering agents (e.g., HEPES), salts (e.g., NaCl), a reducing agent (e.g., DTT), and a detergent (e.g., CHAPS) to maintain optimal pH and enzymatic activity. nih.gov

Assay Setup : The assay is typically performed in a 96-well plate format, which is ideal for analyzing multiple samples simultaneously. nih.gov Each well contains the reaction buffer, the cell lysate or purified enzyme sample, and the this compound substrate. nih.gov

Incubation : The reaction mixture is incubated at a controlled temperature, usually 37°C, for a specific period, allowing the protease to cleave the substrate. nih.gov

Measurement : The absorbance of each well is measured at 405 nm using a microplate reader at various time points or at a fixed endpoint. nih.gov

Data Analysis : The protease activity is calculated from the rate of pNA release, which is determined from the change in absorbance over time. A standard curve using known concentrations of free pNA can be used to convert absorbance values to the amount of product formed.

| Parameter | Typical Value/Condition | Source |

| Substrate Concentration | 200 µM | nih.gov |

| Incubation Temperature | 37°C | nih.gov |

| Incubation Time | 1 hour | nih.gov |

| Wavelength for Measurement | 405 nm | nih.gov |

| Plate Format | 96-well | nih.gov |

Application in Cell Lysate-Based Assays

This compound is frequently used to measure the activity of intracellular proteases, such as caspases, directly within cell lysates. This provides valuable insights into cellular processes like apoptosis and inflammation.

The preparation of high-quality cell extracts is a critical step for accurately measuring caspase activity. The goal is to efficiently lyse the cells and release the intracellular contents, including active caspases, while preserving their enzymatic function.

A common procedure for preparing cell extracts involves:

Cell Harvesting : Cells are collected by centrifugation. bio-rad.com

Washing : The cell pellet is washed with a phosphate-buffered saline (PBS) to remove any residual media. nih.gov

Lysis : The washed cells are resuspended in a lysis buffer. This buffer typically contains detergents (e.g., Triton X-100 or CHAPS) to disrupt the cell membrane and protease inhibitors to prevent non-specific protein degradation. nih.govnih.gov

Incubation and Centrifugation : The cell suspension is incubated on ice to facilitate lysis. nih.gov Following incubation, the lysate is centrifuged at high speed to pellet the cellular debris. nih.gov

Supernatant Collection : The clear supernatant, which contains the cytosolic proteins including the caspases, is carefully collected for the assay. nih.gov

To ensure accurate and comparable results in cell-based assays, it is crucial to standardize and normalize the measurements.

Protein Concentration Measurement : The total protein concentration of each cell lysate is determined using a standard protein quantification method, such as the Bradford or BCA (bicinchoninic acid) assay. nih.govnih.gov

Normalization : The measured caspase activity is then normalized to the total protein concentration in the corresponding lysate. nih.gov This normalization step corrects for any variations in the number of cells lysed or in the efficiency of protein extraction between different samples. The results are typically expressed as units of enzyme activity per milligram of total protein. This allows for a meaningful comparison of caspase activity across different experimental conditions or cell types.

Application in Recombinant Enzyme Assays

This compound is also widely employed to characterize the activity of purified recombinant proteases. These assays are fundamental for studying the kinetic properties of a specific enzyme, for screening potential inhibitors, and for determining the enzyme's substrate specificity.

In a typical recombinant enzyme assay, a known amount of the purified enzyme is incubated with varying concentrations of the this compound substrate. The rate of pNA release is measured over time, and this data is used to determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Furthermore, by including potential inhibitors in the reaction mixture, the inhibitory constant (Ki) can be determined, providing a measure of the inhibitor's potency. nih.gov These assays are instrumental in drug discovery and in understanding the fundamental mechanisms of enzyme function.

| Assay Type | Key Objective | Typical Output |

| Cell Lysate-Based Assay | Measure endogenous protease activity in a cellular context. | Enzyme activity per unit of total protein. |

| Recombinant Enzyme Assay | Characterize the kinetic properties of a purified enzyme. | Km, Vmax, Ki. |

Measurement of Purified Caspase-1 Activity

This compound is extensively used to determine the enzymatic activity of purified caspase-1 in a controlled, in vitro environment. This colorimetric assay provides a straightforward method for quantifying the enzyme's catalytic efficiency. The assay is typically performed in a 96-well microplate format, allowing for multiple samples and controls to be analyzed simultaneously. nih.govnih.gov

The process begins by preparing a reaction mixture containing a buffer solution to maintain optimal pH, the purified caspase-1 enzyme, and other necessary components like DTT. nih.gov The reaction is initiated by adding the this compound substrate. The mixture is then incubated at a controlled temperature, typically 37°C, for a defined period (e.g., 1-2 hours) to allow the enzymatic reaction to proceed. nih.gov Following incubation, the absorbance of the released pNA is measured using a spectrophotometer or microplate reader at 405 nm. elabscience.comnih.gov The activity of the purified caspase-1 is then calculated based on the absorbance values, often by comparing them to a standard curve generated with known concentrations of free pNA. nih.gov

| Component | Typical Concentration/Amount | Purpose |

| Purified Caspase-1 | 10-50 µg | The enzyme being measured |

| This compound | 50-200 µM | Chromogenic substrate |

| Reaction Buffer | 2x Concentration | Maintains optimal pH (e.g., 7.2-7.5) |

| Dithiothreitol (DTT) | 1 M Stock | Reducing agent to maintain caspase activity |

| Cell Lysate/Sample | 100-200 µg total protein | Source of the enzyme |

| Microplate | 96-well | Reaction vessel |

This table represents a generalized protocol; specific concentrations and volumes may vary depending on the assay kit and experimental design. nih.govnih.gov

Assessment of Recombinant Caspase Functionality

In addition to purified native enzymes, this compound is invaluable for verifying the functionality of recombinantly produced caspases. When caspases are expressed and purified from systems like E. coli, it is essential to confirm that the resulting protein is correctly folded and enzymatically active.

The assay for recombinant caspase functionality follows the same principle as the purified enzyme activity measurement. The recombinant caspase-1 is incubated with this compound, and the release of pNA is monitored. A significant increase in absorbance at 405 nm upon addition of the recombinant enzyme confirms that it is capable of recognizing and cleaving its specific substrate sequence, thereby validating its biological functionality. This method is crucial for quality control in the production of recombinant enzymes for research and for ensuring the reliability of subsequent experiments that use these enzymes. nih.gov

High-Throughput Screening Methodologies Utilizing this compound

High-throughput screening (HTS) is a drug discovery process that utilizes automation and miniaturization to rapidly test thousands to millions of chemical compounds for a specific biological activity. nih.govdrugtargetreview.comncsu.edu The colorimetric assay based on this compound is well-suited for HTS campaigns aimed at discovering novel inhibitors of caspase-1, a key target in inflammatory diseases. elabscience.com

Development of Assays for Caspase-1 Inhibitor Screening

The standard caspase-1 activity assay is readily adapted for HTS to screen for potential inhibitors. In this format, a library of test compounds is added individually to the reaction wells prior to the initiation of the enzymatic reaction. Each well contains the purified caspase-1 enzyme and the reaction buffer.

The screening process involves comparing the caspase-1 activity in the presence of a test compound to the activity in a control well without any compound. A compound that inhibits caspase-1 will reduce the enzyme's ability to cleave this compound, resulting in a lower amount of released pNA and, consequently, a weaker colorimetric signal. bioscience.co.uk The percentage of inhibition is calculated based on the reduction in absorbance. Compounds that show significant inhibition (often called "hits") are then selected for further investigation. ncsu.edu

| Well Type | Test Compound | Caspase-1 | This compound | Expected Absorbance (405 nm) | Interpretation |

| Negative Control | No | No | Yes | Low | Background signal |

| Positive Control | No | Yes | Yes | High | Maximum enzyme activity |

| Test Compound | Yes | Yes | Yes | Variable | Reduced absorbance indicates inhibition |

| Positive Control Inhibitor | Ac-YVAD-CHO | Yes | Yes | Low | Confirms assay sensitivity to inhibition |

This table illustrates the setup for a single-compound screen. In HTS, this is performed for thousands of compounds in parallel.

Advantages in Large-Scale Screening Initiatives

The use of this compound in large-scale screening initiatives offers several distinct advantages. The primary benefit is the simplicity and robustness of the colorimetric detection method. elabscience.com Unlike fluorescence-based assays, it does not require specialized and highly sensitive fluorometers, making the initial setup more cost-effective. nih.gov The readout is a simple absorbance measurement, which is rapid and easily automated with standard microplate readers. ncsu.edu

This efficiency allows for the screening of vast compound libraries in a short amount of time, significantly accelerating the early stages of drug discovery. ncsu.edu The direct nature of the assay—measuring the product of an enzymatic reaction—reduces the likelihood of certain types of assay interference that can affect more complex, multi-step assays. nih.gov By enabling the rapid identification of "hit" compounds that modulate caspase-1 activity, the this compound-based HTS serves as a critical first step in the pipeline for developing new anti-inflammatory therapeutics. drugtargetreview.comncsu.edu

Ac Yvad Pna in the Study of Inflammasome Activation and Inflammatory Pathways

Elucidation of Caspase-1 Activity in Inflammatory Responses

Caspase-1 is a pivotal enzyme in the innate immune system. Initially known as Interleukin-1 Converting Enzyme (ICE), its primary role is to mediate inflammatory processes. sigmaaldrich.cominvivogen.com The activation of caspase-1 is a hallmark of the formation of multiprotein complexes called inflammasomes, which assemble in response to pathogens and sterile danger signals. nih.govresearchgate.netresearchgate.net

A fundamental function of caspase-1 is the proteolytic processing of the precursor forms of key pro-inflammatory cytokines, namely pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18). invivogen.comnih.govnih.gov These cytokines are synthesized as inactive precursors and require cleavage by caspase-1 to become biologically active. invivogen.comnih.gov

Interleukin-1β (IL-1β): Active caspase-1 cleaves pro-IL-1β to generate the mature, 17.5 kDa form of IL-1β. This mature cytokine is a potent mediator of inflammation, inducing a cascade of responses including fever and the expression of other inflammatory genes. The study of IL-1β maturation is a primary application for assessing caspase-1 activity.

Interleukin-18 (IL-18): Similarly, caspase-1 processes the inactive pro-IL-18 to its mature, active form. nih.gov Mature IL-18 plays a crucial role in inducing interferon-gamma (IFN-γ) production and promoting T-helper 1 (Th1) cell responses.

By using Ac-YVAD-pNA, researchers can quantify the enzymatic activity of caspase-1 and correlate it directly with the production of mature IL-1β and IL-18, thereby elucidating the molecular events that trigger the secretion of these powerful inflammatory signals. nih.gov

Inflammasomes are cytosolic protein complexes that act as signaling platforms to initiate inflammation. researchgate.net Their assembly, often triggered by cellular stress or microbial products, leads to the recruitment and activation of pro-caspase-1. invivogen.com This proximity-induced activation results in the autoproteolytic cleavage of pro-caspase-1 into its active form. researchgate.netmdpi.com

Since active caspase-1 is the direct enzymatic output of an assembled inflammasome, its activity serves as a reliable proxy for inflammasome activation. nih.gov The this compound assay provides a straightforward and quantitative method to monitor this event. An increase in the rate of pNA release from this compound in cell lysates directly corresponds to an increase in inflammasome activation, making this substrate an invaluable tool for screening potential inflammasome activators or inhibitors. researchgate.netnih.gov

This compound in Pyroptosis Research

Pyroptosis is a highly inflammatory form of programmed cell death that is critically dependent on caspase-1 activity. nih.govnih.govyoutube.com Unlike apoptosis, pyroptosis is characterized by cell swelling and lysis, leading to the release of intracellular contents, including mature cytokines, which further amplifies the inflammatory response. researchgate.netnih.gov

A groundbreaking discovery in the field of pyroptosis was the identification of Gasdermin D (GSDMD) as a direct substrate of caspase-1. repec.orguniprot.org Upon activation, caspase-1 specifically cleaves GSDMD. repec.orguniprot.org This cleavage event is essential for the execution of pyroptosis.

The cleavage of GSDMD by caspase-1 separates its N-terminal (GSDMD-N) and C-terminal (GSDMD-C) domains. repec.orguniprot.org The GSDMD-N fragment then oligomerizes and inserts into the plasma membrane, forming large pores that disrupt the cell's osmotic balance, causing it to swell and lyse. mdpi.comrepec.org While GSDMD cleavage is typically assessed by Western blot, the this compound assay is used in parallel to confirm and quantify the caspase-1 activity responsible for the cleavage. This allows researchers to establish a direct link between the level of active caspase-1 and the initiation of pyroptotic events.

The enzymatic activity of caspase-1 is the direct trigger for pyroptosis. nih.govyoutube.com The entire pyroptotic pathway, from inflammasome sensing to cell lysis, hinges on the activation of this single enzyme. Therefore, quantifying caspase-1 activity is fundamental to studying the mechanisms and regulation of pyroptosis.

The use of this compound allows for the precise measurement of caspase-1 activity, which can then be correlated with downstream events such as GSDMD cleavage, cytokine release, and the loss of membrane integrity (often measured by lactate (B86563) dehydrogenase release). nih.gov This enables a detailed kinetic analysis of the interplay between the catalytic function of caspase-1 and the execution of pyroptotic cell death.

| Parameter Measured | Method | Role of this compound |

| Caspase-1 Activity | Spectrophotometry | Direct quantification of enzyme activity through cleavage of this compound. |

| IL-1β/IL-18 Maturation | ELISA / Western Blot | Correlates cytokine processing with the level of caspase-1 activity measured by the this compound assay. |

| Gasdermin D Cleavage | Western Blot | Confirms that the caspase-1 activity quantified by this compound leads to the cleavage of its pyroptotic substrate. |

| Pyroptotic Cell Death | LDH Release Assay | Links the magnitude of caspase-1 activity (measured with this compound) to the extent of cell lysis. |

Investigation of Inflammatory Conditions and Disease Models

The pathways regulated by caspase-1 are implicated in a wide range of inflammatory diseases. Consequently, measuring caspase-1 activity is crucial for understanding disease pathogenesis and for the development of therapeutic inhibitors. Substrates like this compound are widely used in preclinical research involving various disease models.

Application in Modulating Inflammatory Processes (e.g., in sepsis, arthritis)

While this compound is used to measure caspase-1 activity, related peptide inhibitors, such as Ac-YVAD-cmk, are used to actively modulate inflammatory processes by blocking this activity. invivogen.comnih.gov Studies using these inhibitors have provided significant insight into the therapeutic potential of targeting caspase-1 in diseases like sepsis and arthritis.

In the context of sepsis, a life-threatening condition caused by a dysregulated host response to infection, caspase-1 inhibition has shown protective effects. Research in mouse models of sepsis has demonstrated that treatment with the caspase-1 inhibitor Ac-YVAD-cmk can significantly alleviate sepsis-induced acute kidney injury. This is achieved by reducing the infiltration of neutrophils and macrophages, suppressing the production of inflammatory cytokines, and inhibiting pyroptosis—a form of inflammatory cell death mediated by caspase-1.

Similarly, in the field of arthritis research, modulating caspase-1 activity is a key area of investigation. Rheumatoid arthritis (RA) is a chronic inflammatory disease where the inflammasome pathway is implicated in the pathology of synovial joints. nih.gov Studies have shown that the NLRP3 inflammasome, which activates caspase-1, is upregulated in the synovial tissues of RA patients. nih.govfrontiersin.org This leads to the maturation and release of potent inflammatory cytokines IL-1β and IL-18 in the joint, contributing to inflammation and tissue damage. nih.gov Research in mouse models of chronic arthritis has shown that a deficiency in caspase-1 can lead to reduced joint inflammation, cartilage damage, and bone erosion. nih.gov These findings highlight the central role of caspase-1 in the inflammatory cascade of arthritis and underscore the value of tools like this compound in quantifying the enzymatic activity that drives these pathological changes.

Table 1: Research Findings on the Modulation of Inflammatory Processes via Caspase-1 Inhibition

| Disease Model | Key Findings | Reference(s) |

|---|---|---|

| Sepsis | Treatment with caspase-1 inhibitor Ac-YVAD-cmk significantly decreased serum levels of IL-1β, IL-18, TNF-α, and IL-6. | nih.gov |

| Ac-YVAD-cmk treatment reduced the protein expression of NLRP1 and caspase-1 in renal tissue. | nih.gov | |

| Inhibition of caspase-1 suppressed the accumulation of neutrophils and macrophages in the kidneys and alleviated acute kidney injury. | nih.gov | |

| Arthritis | In a mouse model of chronic arthritis, caspase-1 deficiency resulted in significantly less synovial inflammation, cartilage damage, and bone erosion. | nih.gov |

| Synovial cells from rheumatoid arthritis patients show upregulation of NLRP3, caspase-1, and cleaved gasdermin D (a substrate of caspase-1). | nih.gov | |

| Levels of caspase-1-dependent cytokines IL-1β and IL-18 are significantly higher in the synovial fluid of rheumatoid arthritis patients compared to osteoarthritis patients. | nih.gov |

Analysis of Caspase-1 Activity in Specific Cell Types and Tissues (e.g., chondrocytes, osteoblasts, synoviocytes)

The use of this compound and related reagents has been instrumental in dissecting the role of caspase-1 in specific cell types involved in musculoskeletal health and disease.

Chondrocytes: These cells are responsible for maintaining cartilage health, and their dysfunction is a hallmark of osteoarthritis. Studies have identified caspase-1 activity in chondrocytes, particularly in the context of cartilage degradation and apoptosis (programmed cell death). Research indicates that caspase-1 is involved in lipid metabolism, which is crucial for the proper differentiation of chondrocytes. Furthermore, inhibiting caspase-1 has been shown to block chondrocyte apoptosis induced by collagen degradation, suggesting that this enzyme is a key mediator in pathways that lead to cartilage breakdown. cephamls.com

Osteoblasts: As the primary bone-forming cells, osteoblasts are critical for bone homeostasis. Research has confirmed that human osteoblast-like cells can form functional inflammasomes. nih.gov In response to bacterial components like lipopolysaccharide (LPS) and other activators, these cells exhibit caspase-1 activation and subsequent release of the inflammatory cytokine IL-1β. nih.gov This demonstrates that osteoblasts can actively participate in the innate immune response to infection through the caspase-1 pathway, which is crucial in the pathology of bone infections like osteomyelitis.

Synoviocytes: These cells form the lining of the synovial membrane in joints and play a major role in the pathogenesis of rheumatoid arthritis. Studies have revealed significant activation of the NLRP3/caspase-1/gasdermin-D pathway in the synovial tissues of RA patients. nih.gov This activation leads to pyroptosis of synovial cells, particularly macrophages within the synovium, and the release of high levels of IL-1β and IL-18 into the synovial fluid. nih.gov This localized, intense inflammatory response driven by caspase-1 contributes directly to the joint destruction seen in RA.

Table 2: Findings on Caspase-1 Activity in Specific Musculoskeletal Cell Types

| Cell Type | Context/Stimulus | Key Findings Related to Caspase-1 Activity | Reference(s) |

|---|---|---|---|

| Chondrocytes | Collagen Degradation | The caspase-1 selective inhibitor Z-YVAD blocked chondrocyte apoptosis induced by collagenase treatment. | cephamls.com |

| Osteoblasts | Bacterial Infection (S. aureus) / LPS+ATP | Osteoblast-like cells form functional inflammasomes, leading to caspase-1 activation and the release of mature IL-1β. | nih.gov |

| Caspase-1 is implicated in restricting the intracellular replication of S. aureus within osteoblasts. | nih.gov | ||

| Synoviocytes | Rheumatoid Arthritis | Synovial cells, particularly macrophages, show significant upregulation of NLRP3 and active caspase-1 compared to osteoarthritis controls. | nih.govfrontiersin.org |

| Activation of the caspase-1 pathway leads to pyroptosis and the release of IL-1β and IL-18 into the synovial fluid, correlating with disease activity. | nih.gov |

Ac Yvad Pna in Apoptosis Research and Cell Death Mechanisms

Caspase-1 Involvement in Apoptotic Signaling Pathways

Caspase-1, historically known as Interleukin-1β Converting Enzyme (ICE), is a key initiator of inflammation. However, its role extends to the induction of a specific form of programmed cell death known as pyroptosis, which is distinct from classical apoptosis. While both are programmed cell death pathways, they are mediated by different sets of caspases and have different morphological characteristics.

Distinguishing Caspase-1 Dependent Apoptosis from Other Caspase Pathways

A primary distinction lies in the initiating caspases. Classical apoptosis is typically initiated by caspase-8 (extrinsic pathway) or caspase-9 (intrinsic pathway), which then activate executioner caspases like caspase-3 and -7. nih.gov In contrast, pyroptosis is fundamentally dependent on the activation of caspase-1. nih.gov While caspase-1 can process and activate caspase-7, it does not activate caspase-3. nih.gov

Morphologically, apoptosis is characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, all while maintaining plasma membrane integrity until late stages. This process is generally considered immunologically silent. Pyroptosis, however, is a lytic and highly inflammatory form of cell death, characterized by cell swelling and early plasma membrane rupture, leading to the release of pro-inflammatory intracellular contents.

A comparison of key features is outlined in the table below:

| Feature | Caspase-1 Dependent Pyroptosis | Classical Apoptosis |

| Initiator Caspase | Caspase-1 | Caspase-8, Caspase-9 |

| Executioner Caspases | Caspase-1 (directly and via GSDMD) | Caspase-3, Caspase-6, Caspase-7 |

| Cell Morphology | Swelling, early membrane rupture | Shrinkage, membrane blebbing |

| Inflammatory Response | Highly inflammatory | Generally non-inflammatory |

| Key Substrates | Pro-IL-1β, Pro-IL-18, Gasdermin D | PARP, Lamin A/C, ICAD |

Context-Dependent Roles of Caspase-1 in Programmed Cell Death

The role of caspase-1 in programmed cell death is highly context-dependent, influenced by the cell type, the nature of the stimulus, and the presence of other signaling molecules. While its primary role is associated with pro-inflammatory pyroptosis, there is evidence of its involvement in pathways that can lead to apoptosis-like features or even promote cell survival under certain conditions. For instance, in some cellular contexts, caspase-1 activation can lead to the cleavage of specific substrates that intersect with apoptotic pathways.

Furthermore, there is evidence of crosstalk between caspase-1 and other caspases. For example, in macrophages infected with certain pathogens, caspase-1 activation can occur alongside the activation of caspase-9 and -7. nih.gov In caspase-1 deficient macrophages, a stronger induction of classical apoptotic pathways involving caspases-9, -8, and -3 has been observed, suggesting a compensatory mechanism. nih.gov This indicates that while caspase-1 drives a distinct pyroptotic pathway, its activation can influence or be influenced by the classical apoptotic machinery.

Interrogation of Cell Death Induction by Various Stimuli

Ac-YVAD-pNA is instrumental in studying how various pathological and physiological stimuli trigger caspase-1 activation and subsequent cell death. By quantifying caspase-1 activity, researchers can dissect the signaling cascades initiated by bacterial toxins, viral infections, and other apoptotic triggers.

Caspase-1 Activity in Response to Bacterial Toxins (e.g., Shiga Toxin)

Shiga toxins (Stxs), produced by certain strains of Escherichia coli and Shigella dysenteriae, are potent inducers of apoptosis in various cell types. oup.comnih.govnih.govnih.gov Studies using cell lines such as the human myelogenous leukemia cell line THP-1 have shown that Shiga toxin 1 (Stx1) induces apoptosis in a manner that can involve the activation of multiple caspases. nih.govnih.govnih.gov

While Stx1-induced apoptosis in THP-1 cells is heavily dependent on caspase-8 and -3, the involvement of caspase-1 has also been investigated. nih.govnih.govnih.gov The use of caspase-specific substrates and inhibitors allows for the kinetic analysis of caspase activation following toxin exposure. In one study, the activities of caspase-3, -8, and -9 were all significantly elevated within 4 hours of Stx1 treatment, peaking at 8 hours. nih.gov Although caspase-1 is not the primary initiator in this specific model of Stx1-induced apoptosis, its role in the broader inflammatory response to bacterial toxins is well-established. This compound can be used to monitor caspase-1 activity in parallel to other caspases to build a comprehensive picture of the cellular response to such toxins.

The following table summarizes the typical kinetics of caspase activation in THP-1 cells following Stx1 stimulation:

| Time Post-Stx1 Treatment | Caspase-3 Activity (% of Control) | Caspase-8 Activity (% of Control) | Caspase-9 Activity (% of Control) |

| 4 hours | Significantly elevated | Significantly elevated | Significantly elevated |

| 8 hours | Peak activity | Peak activity | Peak activity |

| 24 hours | Return to basal levels | Return to basal levels | Return to basal levels |

Analysis of Caspase-1 Activity in Viral Infection Models (e.g., NDV)

Newcastle disease virus (NDV), an avian paramyxovirus, is known to induce apoptosis in infected cells and is being explored as an oncolytic agent. nih.govnih.govasm.org The mechanism of NDV-induced cell death involves both intrinsic and extrinsic caspase-dependent pathways. nih.govnih.govasm.org Recent studies have also highlighted the role of the NLRP3 inflammasome and caspase-1 in the inflammatory response to NDV infection. nih.govnih.gov

Specifically, it has been shown that NDV RNA can act as a pathogen-associated molecular pattern (PAMP) that activates the NLRP3 inflammasome, leading to the activation of caspase-1 and the subsequent processing and release of the pro-inflammatory cytokine IL-1β. nih.govnih.gov The use of this compound and related inhibitors has been crucial in demonstrating this pathway. For instance, in one study, stimulation of cells with NDV RNA led to a significant increase in caspase-1 activity. nih.gov

The table below shows the effect of a caspase-1 inhibitor (Ac-YVAD-CHO) on IL-1β expression in NDV-infected cells, demonstrating the critical role of caspase-1 in this process. nih.gov

| Treatment | IL-1β Expression (pg/mL) |

| Control | ~25 |

| NDV Infection | 127.5 |

| NDV Infection + Ac-YVAD-CHO | 58.9 |

These findings underscore the importance of this compound and related compounds in virology research, allowing for the precise quantification of caspase-1's contribution to the host's antiviral response and the virus-induced pathology.

Role of this compound in Assessing Apoptotic Triggers in Neuronal Systems

In the central nervous system, inappropriate apoptosis of neurons contributes to the pathology of various neurodegenerative diseases and acute neurological insults like cerebral ischemia. nih.gov Caspase-1 has been implicated as a key mediator of neuronal injury, in part through its activation of the pro-inflammatory cytokine IL-1β. nih.gov

The tetrapeptide inhibitor Ac-YVAD-cmk, a close analog of this compound, has been used extensively in preclinical models to probe the role of caspase-1 in neuronal apoptosis. In a rat model of permanent middle cerebral artery occlusion (a model for stroke), administration of Ac-YVAD-cmk provided significant neuroprotection. nih.gov Treatment with the inhibitor led to a marked reduction in infarct volume, a decrease in apoptosis, and a reduction in the levels of pro-inflammatory cytokines. nih.gov

The following table summarizes the neuroprotective effects of Ac-YVAD-cmk at 24 hours post-ischemia: nih.gov

| Parameter | Control (Vehicle) | Ac-YVAD-cmk Treated | Percent Reduction |

| Total Infarct Volume (% of hemisphere) | 41.1 ± 2.3% | 26.5 ± 2.1% | 35.5% |

| Caspase-1 Activity (% of control) | 100 ± 20.3% | 3.4 ± 10.4% | 96.6% |

| Caspase-3 Activity (% of control) | 100 ± 30.3% | 13.2 ± 9.5% | 86.8% |

| Apoptosis (Nucleosome quantitation, % of control) | 100 ± 11.8% | 47 ± 5.9% | 53.0% |

| IL-1β Levels (% of control) | 100% | 39.5 ± 23.7% | 60.5% |

These findings, made possible by the use of specific caspase-1 inhibitors and substrates like this compound, highlight the therapeutic potential of targeting caspase-1 in neurological disorders characterized by inflammation and neuronal apoptosis.

Ac Yvad Pna in Cellular and Cell Free System Investigations

Ex Vivo and In Vitro Cellular Assays

Ac-YVAD-pNA is widely employed in cellular assays to monitor caspase-1 activation within cultured cells, providing insights into the inflammatory response to various stimuli.

The measurement of caspase-1 activity using this compound is a standard method for studying inflammasome activation in various cell lines.

THP-1 Cells: This human monocytic cell line is a cornerstone model for studying inflammasome biology. Following differentiation into macrophage-like cells, THP-1 cells can be stimulated with pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) and danger-associated molecular patterns (DAMPs) such as ATP. This dual stimulation triggers the assembly of the NLRP3 inflammasome, leading to the activation of pro-caspase-1. In a study investigating the effects of Shiga toxin 1 (Stx1), caspase-1 activation was measured in differentiated THP-1 cells using the colorimetric substrate YVAD-p-nitroanilide. nih.gov Cell lysates from stimulated THP-1 cells are incubated with this compound, and the resulting color change provides a quantitative measure of active caspase-1. nih.govresearchgate.net The specificity of this assay can be confirmed by using the selective caspase-1 inhibitor Ac-YVAD-cmk, which should block the cleavage of the substrate. researchgate.net

Jurkat Cells: This human T-lymphocyte cell line is a common model for studying apoptosis. While caspase-3 is a primary executioner caspase in many apoptotic pathways, studies have shown that caspase-1-like activity can also be involved. In Jurkat cells induced to undergo apoptosis by exposure to room temperature, a process sensitive to the caspase-1 inhibitor Ac-YVAD-cmk was identified. nih.gov This indicates an upstream role for a caspase-1-like protease. The activity of this protease can be quantified in cell lysates using this compound to understand its contribution to the apoptotic cascade in this cell type.

| Cell Line | Typical Stimulus | Method of Detection | Key Finding |

| THP-1 | Lipopolysaccharide (LPS) + ATP | Colorimetric assay with YVAD-based substrate | Robust activation of caspase-1 via inflammasome assembly. researchgate.net |

| THP-1 | Shiga Toxin 1 (Stx1) | Colorimetric assay with YVAD-p-nitroanilide | Stx1 treatment triggers caspase activation in macrophage-like THP-1 cells. nih.gov |

| Jurkat | Room Temperature Exposure | Caspase activity assay; inhibition by YVAD-cmk | Apoptosis is attenuated by a caspase-1 inhibitor, implicating a YVAD-cleaving caspase in the process. nih.gov |

This table summarizes the application of YVAD-based substrates and inhibitors for detecting caspase-1 activity in common cell culture models.

This compound and its fluorometric counterparts (e.g., Ac-YVAD-afc) are instrumental in studying the kinetics of caspase-1 activation. These substrates allow for time-course experiments that reveal how quickly caspase-1 is activated and released following a cellular stimulus.

For instance, in THP-1 cells stimulated with LPS and ATP, caspase-1 activity can be monitored over several hours in both the cell lysate and the cell supernatant. researchgate.net Research has shown that active caspase-1 is released from THP-1 cells upon stimulation. researchgate.net Time-course analysis demonstrates that caspase-1 activity in the supernatant increases over time, and this activity can be completely inhibited by the specific inhibitor Ac-YVAD-cmk, confirming the identity of the enzyme. researchgate.net In contrast, caspase-1 activity within the cell lysate may decline over time, suggesting that the active enzyme is rapidly released or inactivated intracellularly. nih.gov Such dynamic studies are critical for understanding the regulation of inflammatory responses, including the unconventional secretion of cytokines like IL-1β and the induction of pyroptotic cell death. invivogen.com

| Time Point (Post-Stimulation) | Relative Caspase-1 Activity (Supernatant) | Relative Caspase-1 Activity (Lysate) |

| 0 hours | Baseline | Baseline |

| 2 hours | Increased | Peak Activity |

| 6 hours | Further Increased | Decreasing |

| 12 hours | Plateau / High Activity | Near Baseline |

This table provides a representative example of the dynamics of caspase-1 activity in THP-1 cells after stimulation with LPS/ATP, as measured by YVAD-based substrates. Based on findings from reference researchgate.net.

Cell-Free Systems for Mechanistic Dissection

To understand the core biochemical mechanisms of caspase activation without the complexity of a living cell, researchers utilize cell-free systems. This compound is an essential reagent in these assays.

Cell-free systems, typically composed of cytosolic extracts from cultured cells, allow for the controlled reconstitution of specific signaling pathways. For example, cytosolic extracts from LPS-primed THP-1 cells contain all the necessary components for inflammasome assembly and caspase-1 activation, including pro-caspase-1 and the adaptor protein ASC. caymanchem.com

In such a system, the addition of a trigger, like nigericin (B1684572) or ATP, can induce the formation of the inflammasome complex and subsequent caspase-1 auto-activation. The resulting enzymatic activity is directly measured by adding this compound to the extract and monitoring the production of pNA. This approach was used to demonstrate that the inhibitor Ac-YVAD-CHO effectively blocks the activation of caspase-1 in homogenates from LPS-treated THP-1 cells. caymanchem.com These cell-free assays are powerful tools for identifying essential components of the activation machinery and for screening potential inhibitory compounds.

The specificity of the YVAD sequence for caspase-1 makes substrates like this compound and inhibitors like Ac-YVAD-CHO invaluable for mapping the position of caspase-1 within larger proteolytic cascades. scbt.comcaymanchem.com Caspases are activated sequentially, where an "initiator" caspase cleaves and activates a downstream "executioner" caspase.

By using a panel of specific substrates and inhibitors, the order of activation can be determined. For example, in studies of Fas-induced apoptosis, the use of YVAD-CHO (a caspase-1-like inhibitor) and DEVD-CHO (a caspase-3-like inhibitor) helped establish a protease cascade where a caspase-1-like activity functions upstream of a caspase-3-like activity. nih.gov If the addition of Ac-YVAD-CHO prevents the activation of caspase-3 (measured using a DEVD substrate), it implies that caspase-1 or a closely related protease is an upstream activator of caspase-3 in that specific pathway. Conversely, if a caspase-3 inhibitor does not block the cleavage of this compound, it confirms that caspase-1 activation occurs upstream of, or in a parallel pathway to, caspase-3. This methodological approach allows for a detailed dissection of the signaling pathways controlling inflammation and cell death.

Future Directions and Advanced Research Perspectives on Ac Yvad Pna

Development of Next-Generation Caspase-1 Substrates

While Ac-YVAD-pNA is a highly selective chromogenic substrate for caspase-1, ongoing research aims to develop novel substrates with enhanced sensitivity, different detection modalities, and improved specificity to distinguish between closely related caspases. caymanchem.com The development of fluorometric substrates, for instance, represents a significant advancement. Substrates like Ac-YVAD-AFC and Ac-WVAD-AMC offer increased sensitivity compared to their colorimetric counterparts, enabling the detection of lower levels of caspase-1 activity. scbt.com These next-generation substrates often replace the pNA chromophore with a fluorescent group, such as 7-amino-4-trifluoromethylcoumarin (AFC) or 7-amino-4-methylcoumarin (B1665955) (AMC), which emit a fluorescent signal upon cleavage by the enzyme. scbt.com This allows for real-time kinetic studies of proteolytic activity with greater precision. scbt.com The goal is to create a portfolio of substrates that can be used in a variety of experimental contexts, from high-throughput screening to sensitive in-cell activity measurements.

Table 1: Comparison of Caspase-1 Substrates

| Substrate Name | Detection Method | Reporter Group | Key Characteristics |

|---|---|---|---|

| This compound | Colorimetric | p-nitroanilide (pNA) | Selective for caspase-1; widely used standard. scbt.commedchemexpress.com |

| Suc-YVAD-pNA | Colorimetric | p-nitroanilide (pNA) | Substrate for caspase-1 and caspase-4. caymanchem.com |

| Ac-YVAD-AFC | Fluorometric | 7-amino-4-trifluoromethylcoumarin (AFC) | Potent, high-sensitivity substrate for real-time monitoring. scbt.com |

| Ac-WVAD-AMC | Fluorometric | 7-amino-4-methylcoumarin (AMC) | High specificity and affinity, enabling real-time monitoring. scbt.com |

| Ac-VAD-AFC | Fluorometric | 7-amino-4-trifluoromethylcoumarin (AFC) | Designed for rapid turnover and kinetic studies. scbt.com |

Integration of this compound Assays with High-Content Imaging and Multi-Omics Approaches

The future of cell biology research lies in the integration of multiple data sources to create a comprehensive picture of cellular processes. High-content imaging allows for the simultaneous analysis of multiple parameters in individual cells within a population, providing spatial and temporal information that is lost in bulk assays. mdpi.comnih.gov Integrating a classic enzymatic assay, such as the cleavage of this compound, with high-content imaging can correlate caspase-1 activation with specific morphological changes, the localization of other proteins, or the onset of cellular events like pyroptosis. This multiplexed approach provides richer, more contextual data than either technique alone. axxam.com

Furthermore, combining caspase-1 activity data with multi-omics approaches—such as transcriptomics, proteomics, and metabolomics—can uncover novel pathways and regulatory networks. nih.govnih.gov For example, by measuring caspase-1 activation in response to a stimulus and simultaneously analyzing global changes in gene and protein expression, researchers can identify the upstream regulators and downstream consequences of caspase-1 activity on a systemic level. This integrative strategy is crucial for building comprehensive models of inflammatory signaling pathways and identifying potential new therapeutic targets. nih.gov

Advancing Understanding of Caspase-1 Allosteric Regulation Through Substrate Interactions

Recent research has revealed that caspases can be regulated allosterically, meaning that molecules binding to a site distinct from the active site can modulate enzymatic activity. nih.gov Studies have identified an allosteric cavity at the dimer interface of caspase-1, approximately 15 Å away from the active site. nih.gov Small molecules that bind to this site can act as potent inhibitors by disrupting the network of interactions that connect the dimer interface to the active site. nih.gov

While this compound binds to the active site, its interaction and cleavage kinetics can be used as a readout to study the effects of potential allosteric modulators. By performing kinetic analyses of this compound cleavage in the presence of compounds that target the allosteric site, researchers can quantify the impact of allosteric regulation on catalytic efficiency. These studies have revealed that caspase-1 can exhibit positive cooperativity, where the binding of a substrate to one active site in the dimer enhances the catalytic activity of the second active site. nih.gov Understanding how substrate binding influences and is influenced by allosteric sites can provide deeper insights into the complex mechanisms that control caspase-1 activation and function.

Elucidation of Novel Biological Roles of Caspase-1 Using this compound

Caspase-1 is primarily known for its role in processing pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18, and for inducing a form of inflammatory cell death called pyroptosis by cleaving gasdermin D. invivogen.comdovepress.com However, emerging evidence suggests that caspase-1 has a broader range of biological functions. Assays utilizing this compound and related inhibitors like Ac-YVAD-cmk and Ac-YVAD-CHO are instrumental in uncovering these novel roles. invivogen.comcaymanchem.comnih.gov

For example, studies using caspase-1 inhibitors have implicated the enzyme in the pathophysiology of conditions beyond simple inflammation. Research has shown that inhibiting caspase-1 can protect against sepsis-induced acute kidney injury by reducing pyroptosis of renal tubular epithelial cells. nih.gov In neuroscience, caspase-1 inhibition has been found to reduce apoptosis and provide neuroprotection in models of cerebral ischemia and quinolinic acid-induced neurotoxicity. nih.govresearchgate.net By using this compound to accurately quantify caspase-1 activity in these diverse disease models, researchers can confirm the enzyme's involvement and begin to dissect the specific molecular pathways through which it exerts these newly identified functions.

Table 2: Investigated Roles of Caspase-1 Beyond Canonical Inflammation

| Biological Context | Model/System | Key Finding | Relevant Tool |

|---|---|---|---|

| Acute Kidney Injury | Sepsis mouse model | Caspase-1 inhibition alleviates kidney injury and reduces pyroptosis. nih.gov | Ac-YVAD-cmk |

| Neurodegeneration | Cerebral ischemia rat model | Caspase-1 blockade reduces infarct volume and provides neuroprotection. researchgate.net | Ac-YVAD-cmk |

| Neurotoxicity | Quinolinic acid-injected rat striatum | Caspase-1 inhibition attenuates apoptosis and p53 upregulation. nih.gov | Ac-YVAD-CHO |

Q & A

Q. What is the molecular mechanism by which Ac-YVAD-pNA detects caspase-1 activity?

this compound is a chromogenic substrate cleaved specifically by caspase-1, releasing p-nitroaniline (pNA), which absorbs light at 405 nm. This cleavage allows quantification of caspase-1 activity via spectrophotometry. The substrate’s sequence (Ac-YVAD) is derived from caspase-1’s natural recognition motif, ensuring specificity. Researchers should validate enzyme-substrate specificity using caspase-1 inhibitors (e.g., Ac-YVAD-CMK) to confirm signal reduction .

Q. What are the standard protocols for preparing and storing this compound in laboratory settings?

Dissolve this compound in DMSO or ultrapure water at 12.57 mg/mL (stock solution). Aliquot and store at -20°C to prevent freeze-thaw degradation. For assays, dilute in buffer compatible with caspase-1 (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS). Include a negative control (e.g., caspase-1-deficient samples) to account for background absorbance .

Q. How can researchers validate caspase-1 activity measurements using this compound?

Use the following steps:

- Positive control : Recombinant caspase-1 to confirm substrate cleavage.

- Inhibition assay : Pre-treat samples with caspase-1-specific inhibitors (e.g., 20 µM Ac-YVAD-CMK) to observe ≥80% activity reduction.

- Time-course analysis : Ensure linear increase in absorbance (405 nm) within the first 60 minutes to avoid substrate depletion or enzyme instability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions (pH, temperature, substrate concentration) for this compound in heterogeneous biological samples?

- Substrate titration : Test concentrations from 50–200 µM to balance signal-to-noise ratio and avoid self-quenching.

- Buffer optimization : Adjust pH (6.5–7.5) and ionic strength to match physiological conditions. For tissue lysates, include detergents (e.g., 0.1% Triton X-100) to solubilize membrane-bound caspase-1.

- Temperature stability : Pre-incubate reactions at 37°C for 10 minutes to activate caspase-1, but limit assay duration to 90 minutes to prevent enzyme denaturation .

Q. How should researchers address discrepancies in caspase-1 activity data when using this compound (e.g., unexpected inhibition or activation)?

- Interference check : Test for competing proteases (e.g., cathepsins) using broad-spectrum inhibitors (e.g., E-64).

- Sample preparation : Centrifuge lysates at 12,000 × g to remove debris, which may scatter light at 405 nm.

- Data normalization : Express activity as ΔOD/min/mg protein, using Bradford assay for protein quantification. If contradictions persist, cross-validate with fluorogenic substrates (e.g., Ac-YVAD-AFC) to rule out spectrophotometric artifacts .

Q. What experimental controls are critical to confirm the specificity of this compound for caspase-1 in complex samples (e.g., inflammatory tissue lysates)?

- Caspase-1 knockout controls : Use CRISPR/Cas9-edited cells or tissues lacking caspase-1.

- Cross-reactivity tests : Incubate substrate with recombinant caspases-4, -5, or -11, which share structural homology but lack YVAD specificity.

- Zymography : Combine substrate cleavage data with Western blotting for pro-caspase-1 and mature caspase-1 (p20/p10 subunits) to correlate activity with enzyme maturation .

Q. How can this compound-based assays be integrated with other caspase activity detection methods (e.g., fluorescence, immunoblotting) for multimodal analysis?

- Parallel assays : Run this compound (colorimetric) and Ac-YVAD-AFC (fluorogenic) in the same sample to compare kinetic parameters.

- Correlative studies : Use Western blotting to measure caspase-1 cleavage (pro-form vs. active form) alongside activity data.

- High-throughput adaptation : Pair spectrophotometric readings with plate reader-compatible fluorescent dyes (e.g., FITC-conjugated inhibitors) for multiplexed screening .

Methodological Considerations

- Data reproducibility : Document raw absorbance values, dilution factors, and instrument calibration steps (e.g., blank correction) to ensure transparency .

- Ethical compliance : For human or animal studies, obtain ethics approval and include caspase-1 activity data as supplementary material in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.